molecular formula C14H16ClN3O2S B6558211 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide CAS No. 1040656-16-3

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide

Cat. No. B6558211
CAS RN: 1040656-16-3
M. Wt: 325.8 g/mol
InChI Key: NKRVHPJBEYJHSB-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide, commonly referred to as CTM, is a synthetic compound developed for use in scientific research. It is a member of the thiazole family of compounds, which are known for their ability to bind to proteins and other molecules, and are used in a wide variety of applications. CTM has been studied extensively in the laboratory and has been found to have a variety of applications in scientific research.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the way it interacts with other molecules. For instance, compounds containing a thiazole ring and an amine group are often biologically active and could potentially interact with various enzymes or receptors in the body .

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-20-6-5-16-13(19)8-12-9-21-14(18-12)17-11-4-2-3-10(15)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRVHPJBEYJHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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